molecular formula C17H19F3N4O B2845724 5-Ethyl-2-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380166-50-5

5-Ethyl-2-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2845724
CAS No.: 2380166-50-5
M. Wt: 352.361
InChI Key: NKYACPLTFUGDNE-UHFFFAOYSA-N
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Description

5-Ethyl-2-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a piperidine ring The piperidine ring is further substituted with a trifluoromethyl group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrimidine or piperidine rings.

Scientific Research Applications

5-Ethyl-2-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-Ethyl-2-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. The trifluoromethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and piperidine-containing molecules. Examples include:

  • 2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrimidine
  • 5-Methyl-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine

Uniqueness

The uniqueness of 5-Ethyl-2-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile.

Properties

IUPAC Name

5-ethyl-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-2-12-10-21-16(22-11-12)25-13-6-8-24(9-7-13)15-5-3-4-14(23-15)17(18,19)20/h3-5,10-11,13H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYACPLTFUGDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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